molecular formula C25H28ClN5O5 B8686321 EINECS 254-859-3 CAS No. 40254-73-7

EINECS 254-859-3

Cat. No.: B8686321
CAS No.: 40254-73-7
M. Wt: 514.0 g/mol
InChI Key: PZUVSJJEOLUMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between January 1, 1971, and September 18, 1981. Each entry, such as EINECS 254-859-3, represents a unique compound with defined structural and functional properties. While specific data for this compound is unavailable in the provided evidence, general methodologies for comparing EINECS compounds—such as structural similarity, physicochemical properties, and predictive toxicological modeling—can be extrapolated to this entry. EINECS chemicals often lack comprehensive toxicity data, necessitating read-across approaches (QSARs) and similarity analyses to fill regulatory gaps .

Properties

CAS No.

40254-73-7

Molecular Formula

C25H28ClN5O5

Molecular Weight

514.0 g/mol

IUPAC Name

7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H

InChI Key

PZUVSJJEOLUMIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:

    Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.

    Reduction: The imine intermediate is reduced to form the corresponding amine.

    Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.

    Coupling: The resulting compound is coupled with theophylline to form the final product.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

EINECS Identification and Context

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a list of substances commercially available in the EU between 1971 and 1981 . Each entry is assigned a unique EC number (e.g., 200-001-8). The provided search results reference other EINECS numbers, such as 254-184-4 (dilithium azelate) , but 254-859-3 is not listed in any of the sources.

Key Observations :

  • Search Result : Details dilithium azelate (EINECS 254-184-4), including its chemical properties and hazards, but no match for 254-859-3.

  • Search Result : The EC Inventory includes EINECS and ELINCS lists but does not reference 254-859-3.

  • Search Result : ECHA’s registered substances database does not list this EINECS number.

Potential Reasons for Absence

  • Typographical Error : Verify the EINECS number’s accuracy.

  • Non-Existent or Discontinued Substance : The compound may not exist in regulatory databases, or it may have been phased out.

  • Missing Data : The search results provided do not include comprehensive EINECS listings beyond 2008 .

Recommendations for Further Research

  • Cross-Check with Official Databases :

    • ECHA CHEM : Search for the compound using alternative identifiers (e.g., CAS, IUPAC name) .

    • TSCA Inventory : Use EPA’s tool to check for U.S.-regulated equivalents .

  • Consult Regulatory Agencies : Contact ECHA or national chemical authorities for clarification.

Note: This answer reflects limitations in the provided search results. For comprehensive analysis, direct access to proprietary databases or regulatory filings may be required.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.

Biology

In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.

Medicine

In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.

Industry

In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Key Research Findings

Efficiency of Read-Across : A small set of labeled compounds (e.g., 1,387 REACH Annex chemicals) can predict hazards for tens of thousands of EINECS entries, reducing reliance on animal testing .

Structural vs.

Model Limitations : QSARs cover <1% of EINECS due to chemical diversity gaps, underscoring the need for targeted experimental data .

Q & A

Advanced Question: How can researchers optimize experimental conditions for novel applications of this compound while minimizing confounding variables?

Methodological Answer:

  • Use factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, pH) and identify interactions .
  • Apply response surface methodology (RSM) to model nonlinear relationships and predict optimal conditions .
  • Validate findings with orthogonal techniques (e.g., cross-checking spectroscopic results with computational simulations) .

Basic Question: What are the best practices for conducting a literature review on this compound?

Methodological Answer:

  • Step 1: Use databases (e.g., SciFinder, PubMed) with keywords like "this compound," "chemical properties," and "synthesis pathways." Prioritize peer-reviewed journals over grey literature .
  • Step 2: Organize findings into thematic categories (e.g., toxicity, catalytic applications) and critically assess methodological rigor in cited studies .
  • Step 3: Track citations of seminal papers to identify recent advancements or unresolved controversies .

Advanced Question: How can researchers identify and address contradictions in existing studies on this compound?

Methodological Answer:

  • Perform meta-analysis to quantify variability in reported data (e.g., conflicting solubility values) and assess sources of bias (e.g., instrumental limitations) .
  • Replicate key experiments under standardized conditions to isolate discrepancies (e.g., solvent purity, temperature control) .
  • Use systematic review frameworks (e.g., PRISMA) to transparently report inclusion/exclusion criteria and analytical biases .

Basic Question: How should researchers formulate testable hypotheses about this compound’s reactivity or biological activity?

Methodological Answer:

  • Step 1: Base hypotheses on mechanistic insights from analogous compounds (e.g., "this compound will exhibit nucleophilic substitution due to its halogenated structure") .
  • Step 2: Define dependent/independent variables (e.g., reaction rate vs. catalyst concentration) and operationalize constructs (e.g., "activity" as IC₅₀ values) .
  • Step 3: Justify hypotheses with prior evidence (e.g., "Previous studies on similar esters support this reaction pathway ") .

Advanced Question: How can researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s biological interactions?

Methodological Answer:

  • Use network analysis tools (e.g., Cytoscape) to map compound-target interactions and identify hub proteins .
  • Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link observed metabolic changes to specific biochemical pathways .
  • Validate predictions with knockout models or inhibitor assays to confirm mechanistic roles .

Basic Question: What statistical methods are recommended for analyzing preliminary data on this compound?

Methodological Answer:

  • Step 1: Use descriptive statistics (mean ± SD) for triplicate measurements and assess normality (Shapiro-Wilk test) .
  • Step 2: Apply t-tests or ANOVA for group comparisons (e.g., activity across concentrations) and report effect sizes (e.g., Cohen’s d) .
  • Step 3: Visualize trends with scatter plots or boxplots, ensuring axis labels include units and uncertainties .

Advanced Question: How can machine learning models improve predictive accuracy for this compound’s environmental fate or toxicity?

Methodological Answer:

  • Train models (e.g., random forests, neural networks) on curated datasets (e.g., EPA’s CompTox Dashboard) to predict endpoints like biodegradation half-lives .
  • Validate models using k-fold cross-validation and external test sets to avoid overfitting .
  • Interpret feature importance (e.g., molecular descriptors) to guide mechanistic studies .

Basic Question: How should researchers present complex data (e.g., spectroscopic results) in publications?

Methodological Answer:

  • Step 1: Include annotated spectra (e.g., NMR peak assignments) and reference standards for calibration .
  • Step 2: Use tables for quantitative data (e.g., retention times, purity percentages) and figures for trends (e.g., dose-response curves) .
  • Step 3: Provide raw data files (e.g., .JCAMP-DX for NMR) in repositories like Zenodo for transparency .

Advanced Question: How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?

Methodological Answer:

  • Assign digital object identifiers (DOIs) to datasets via repositories (e.g., Figshare, Dryad) .
  • Use standardized metadata schemas (e.g., ISA-Tab) to describe experimental conditions and variables .
  • Adopt open-source formats (e.g., .csv for tables, .mzML for mass spectra) to enhance interoperability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.